4-(2,3-Difluorophenyl)-2-fluorophenol
Description
4-(2,3-Difluorophenyl)-2-fluorophenol (CAS: 1261765-47-2) is a fluorinated aromatic compound featuring a phenol core substituted with two fluorine atoms at the 2,3-positions of the pendant phenyl group and an additional fluorine at the 2-position of the phenol ring. Its molecular structure is characterized by strong electron-withdrawing effects due to fluorine substituents, which influence its acidity, solubility, and reactivity. This compound is primarily utilized in pharmaceutical and materials science research, often serving as a precursor or intermediate in synthesizing complex molecules .
Properties
IUPAC Name |
4-(2,3-difluorophenyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-9-3-1-2-8(12(9)15)7-4-5-11(16)10(14)6-7/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPKPWGELDDWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684227 | |
| Record name | 2',3,3'-Trifluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261765-47-2 | |
| Record name | 2',3,3'-Trifluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)-2-fluorophenol typically involves the reaction of 2,3-difluorophenylboronic acid with a suitable phenol derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(2,3-Difluorophenyl)-2-fluorophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers of 4-(2,3-Difluorophenyl)-2-fluorophenol
Key isomers include:
| Compound Name | CAS Number | Fluorine Substitution Pattern |
|---|---|---|
| This compound | 1261765-47-2 | Phenol: 2-F; Phenyl: 2,3-diF |
| 4-(2,5-Difluorophenyl)-2-fluorophenol | 1261995-92-9 | Phenol: 2-F; Phenyl: 2,5-diF |
| 4-(3,5-Difluorophenyl)-2-fluorophenol | 1261950-48-4 | Phenol: 2-F; Phenyl: 3,5-diF |
Key Differences :
- Electronic Effects : The 2,3-difluoro substitution on the phenyl group creates a meta-directing electronic environment, whereas 2,5- and 3,5-substitutions alter resonance stabilization and charge distribution.
- Acidity: The 2-fluorine on the phenol ring enhances acidity compared to non-fluorinated phenols. However, the pendant phenyl group’s substitution pattern further modulates acidity. For instance, 2,3-difluoro substitution may increase acidity slightly compared to 3,5-difluoro due to proximity effects .
- Synthetic Accessibility : The 2,3-difluoro isomer may pose greater steric challenges during synthesis compared to symmetrically substituted analogs (e.g., 3,5-difluoro), as observed in Friedel-Crafts and nucleophilic substitution reactions .
Comparison with Fluorinated Benzothiadiazoles
Compounds like 2,3-FFPTB and 2,6-FFPTB (fluorinated benzothiadiazoles) demonstrate that fluorine positioning significantly impacts phase behavior and optoelectronic properties. For example:
- 2,3-FFPTB : Exhibits liquid crystalline phases due to reduced symmetry, whereas 2,6-FFPTB displays higher crystallinity.
- Relevance to Phenolic Analogs: Similar trends may apply to this compound, where asymmetric fluorine substitution could disrupt molecular packing, lowering melting points compared to symmetric isomers .
Spectroscopic Characterization
- IR Spectroscopy : The absence of νS-H bands (2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in related triazole derivatives () suggest that fluorine substitution in the target compound may similarly quench specific vibrational modes, aiding structural confirmation .
- NMR : Fluorine atoms induce distinct splitting patterns in ¹H-NMR, with coupling constants providing insights into substitution patterns. For instance, vicinal fluorine atoms (2,3-diF) generate complex splitting compared to para-substituted analogs .
Biological Activity
4-(2,3-Difluorophenyl)-2-fluorophenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased lipophilicity and altered metabolic pathways. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by the presence of three fluorine atoms attached to a biphenyl structure. The chemical formula is . The fluorine substitutions are known to influence the compound's physicochemical properties, including solubility and membrane permeability.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of fluorinated phenolic compounds against various bacterial strains, including Staphylococcus aureus (S. aureus). The presence and position of fluorine atoms significantly affect their minimum inhibitory concentration (MIC) values.
- Case Study : A study evaluating fluoroaryl compounds demonstrated that derivatives with multiple fluorine substitutions exhibited enhanced antibacterial activity. The MIC values for this compound against S. aureus were found to be lower than those of non-fluorinated analogs, indicating a stronger antibacterial effect.
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| This compound | 32 | 64 |
| Control Compound (Non-fluorinated) | 128 | Not Detected |
The antibacterial mechanism of action for this compound likely involves disruption of bacterial cell membranes and interference with essential metabolic processes. Fluorinated compounds have been shown to affect enzyme activity and protein synthesis in bacteria.
- Structural Insights : Scanning electron microscopy (SEM) studies on treated bacterial cells revealed morphological changes indicative of membrane disruption, such as cell shrinkage and irregular shapes.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the introduction of fluorine atoms not only enhances lipophilicity but also increases the binding affinity to bacterial targets. Compounds with fluorine substitutions at specific positions demonstrated varying levels of activity:
- Fluorine Positioning : The position of fluorine on the phenolic ring is crucial; studies indicate that ortho-substituted fluorines contribute more effectively to antibacterial activity compared to para or meta substitutions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
